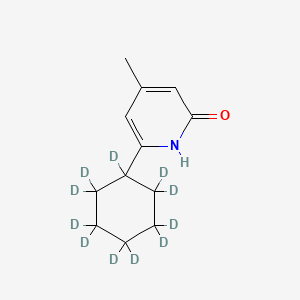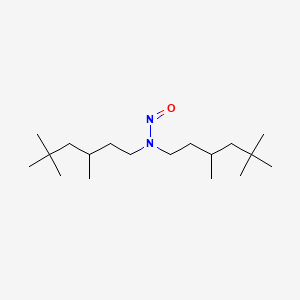
Nonasacárido Glc4Xyl3Gal2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonasaccharide Glc4Xyl3Gal2 is a complex carbohydrate molecule composed of four glucose (Glc), three xylose (Xyl), and two galactose (Gal) residues. This compound is a type of xyloglucan nonasaccharide, which is a significant component of plant cell walls. It has a molecular formula of C51H86O43 and a molecular weight of 1387.20 g/mol . Nonasaccharide Glc4Xyl3Gal2 is primarily used in scientific research, particularly in the fields of glycobiology and carbohydrate chemistry .
Aplicaciones Científicas De Investigación
Nonasaccharide Glc4Xyl3Gal2 has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Nonasaccharide Glc4Xyl3Gal2, also known as Xyloglucan nonasaccharide or XLLG, is a biochemical reagent used in life science research It’s known that xllg is involved in the degradation of xyloglucans , suggesting that its targets could be enzymes or proteins involved in this process.
Mode of Action
The mode of action of XLLG involves the hydrolysis of xyloglucan oligosaccharides. In this process, an extracellular α-xylosidase, named AxyB, releases one molecule of the xylopyranosyl side chain attached to the non-reducing end of the β-1,4-glucan main chain of these xyloglucan oligosaccharides .
Biochemical Pathways
XLLG plays a role in the degradation of xyloglucans, which are major plant hemicellulosic polysaccharides. This degradation process involves the release of xylopyranosyl side chains from the xyloglucan oligosaccharides, a process facilitated by the enzyme AxyB
Result of Action
The primary result of XLLG’s action is the degradation of xyloglucan oligosaccharides. This degradation process results in the release of xylopyranosyl side chains from the xyloglucan oligosaccharides
Análisis Bioquímico
Biochemical Properties
Nonasaccharide Glc4Xyl3Gal2 plays a significant role in biochemical reactions. It is involved in the self-assembly behavior of xyloglucans, which are highly branched, hydroxyl-rich polyglucans . This self-assembly is described as a multi-step and hierarchical process with different levels of organization . The enzymes, proteins, and other biomolecules that Nonasaccharide Glc4Xyl3Gal2 interacts with are yet to be fully identified.
Cellular Effects
Nonasaccharide Glc4Xyl3Gal2 has effects on various types of cells and cellular processes. It influences cell function by altering the physiology of gastric and intestinal tracts, accomplishing a protective role and reducing the absorption of nutrients owing to its mucoadhesive properties
Molecular Mechanism
It is known to exert its effects through its involvement in the self-assembly behavior of xyloglucans
Dosage Effects in Animal Models
The effects of Nonasaccharide Glc4Xyl3Gal2 vary with different dosages in animal models. For instance, it has been shown to exhibit 97% inhibition of venous thrombus at a dose of 10 mg/kg in rats without any obvious bleeding risk
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nonasaccharide Glc4Xyl3Gal2 involves the stepwise assembly of monosaccharide units through glycosylation reactions. The process typically starts with the protection of hydroxyl groups on the monosaccharides, followed by the formation of glycosidic bonds using glycosyl donors and acceptors. Common reagents used in these reactions include silver triflate (AgOTf) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts .
Industrial Production Methods: Industrial production of Nonasaccharide Glc4Xyl3Gal2 is less common due to its complexity and high cost. it can be produced in large quantities through enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules .
Análisis De Reacciones Químicas
Types of Reactions: Nonasaccharide Glc4Xyl3Gal2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as periodic acid (HIO4).
Reduction: Reduction reactions convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like acetyl chloride (CH3COCl) for acetylation
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4), room temperature.
Reduction: Sodium borohydride (NaBH4), room temperature.
Substitution: Acetyl chloride (CH3COCl), pyridine, room temperature
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Acetylated derivatives
Comparación Con Compuestos Similares
- Glc4Xyl3 heptasaccharide (XXXG)
- Glc4Xyl3Gal octasaccharide (XLXG, XXLG)
- Other xyloglucan oligosaccharides
Comparison: Nonasaccharide Glc4Xyl3Gal2 is unique due to its specific arrangement of glucose, xylose, and galactose residues. This unique structure allows it to interact with a distinct set of enzymes and proteins, making it a valuable tool for studying carbohydrate-related processes. Compared to other xyloglucan oligosaccharides, Nonasaccharide Glc4Xyl3Gal2 has a higher degree of complexity and a broader range of applications in scientific research .
Propiedades
IUPAC Name |
2-[2-[[3-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86O43/c52-1-13-22(61)25(64)33(72)45(85-13)93-41-20(59)11(56)5-79-50(41)82-8-17-39(91-47-35(74)27(66)24(63)16(87-47)7-81-44-32(71)19(58)10(55)4-78-44)30(69)37(76)49(89-17)92-40-18(88-48(36(75)29(40)68)90-38-15(3-54)84-43(77)31(70)28(38)67)9-83-51-42(21(60)12(57)6-80-51)94-46-34(73)26(65)23(62)14(2-53)86-46/h10-77H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCHIGXDTVYEEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86O43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659940 |
Source


|
| Record name | Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1387.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129865-06-1 |
Source


|
| Record name | Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)


![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)

